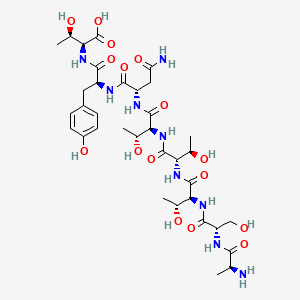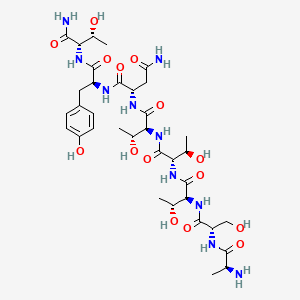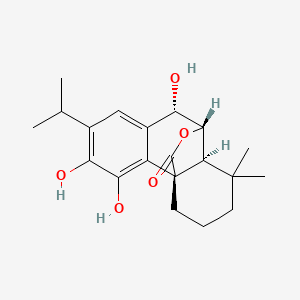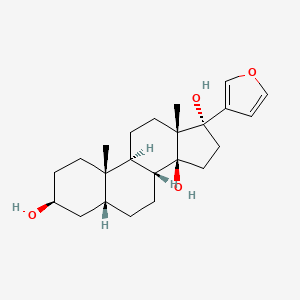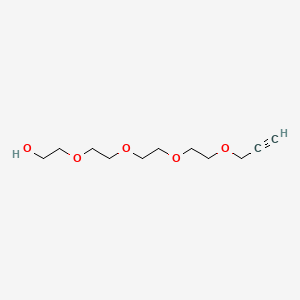
3,6,9,12-Tetraoxapentadec-14-yn-1-ol
Descripción general
Descripción
3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a compound with the molecular formula C11H20O5 . It is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs .
Molecular Structure Analysis
The InChI code for 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is 1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.28 . It is a solid or semi-solid or lump or liquid at normal temperature . The compound should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Intermediates and Building Blocks
Propargyl-PEG5-alcohol is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can be introduced into various substrates, leading to propargylated analogs . This has been applied in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Click Chemistry
The propargyl group in Propargyl-PEG5-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . This application is particularly useful in the field of bioconjugation, where it is used to attach various functional groups to biomolecules.
Drug Delivery Systems
Propargyl-PEG5-alcohol can be used in the development of drug delivery systems . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This allows for the attachment of drug molecules, creating a system that can deliver the drug to specific locations in the body.
Nanotechnology
In the field of nanotechnology, Propargyl-PEG5-alcohol can be used in the creation of new materials . The ability to attach various functional groups to the compound allows for the creation of materials with specific properties.
Functional Coatings
Propargyl-PEG5-alcohol can be used in the development of functional coatings . The compound can be modified to attach various functional groups, allowing for the creation of coatings with specific properties.
Medical Research
Propargyl-PEG5-alcohol is used in medical research . The compound’s ability to form stable linkages with biomolecules makes it a valuable tool in the study of various biological processes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Propargyl-PEG5-alcohol, also known as 3,6,9,12-Tetraoxapentadec-14-yn-1-ol or Propargyl-PEG4-OH, is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG5-alcohol involves a reaction known as Click Chemistry . In this reaction, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules in the presence of a copper catalyst . This reaction yields a stable triazole linkage .
Biochemical Pathways
The biochemical pathway involved in the action of Propargyl-PEG5-alcohol is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which can be used for further synthetic transformations .
Pharmacokinetics
As a peg derivative, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The result of the action of Propargyl-PEG5-alcohol is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for further synthetic transformations, enabling the creation of a wide range of complex molecules .
Action Environment
The action of Propargyl-PEG5-alcohol is influenced by the presence of a copper catalyst, which is necessary for the Click Chemistry reaction . The reaction is typically carried out in a controlled laboratory environment.
Propiedades
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMJFCWQBPUZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579528 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
CAS RN |
87450-10-0 | |
| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




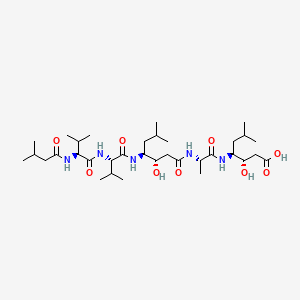
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)

